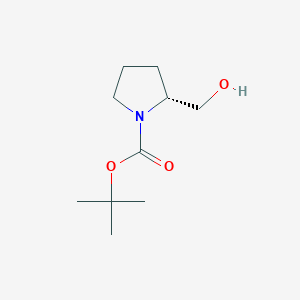

N-Boc-D-prolinol

Description

The exact mass of the compound Boc-D-prolinol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFLLBPMZCIGRM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350854 | |

| Record name | BOC-D-PROLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264446 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

83435-58-9 | |

| Record name | BOC-D-PROLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-D-prolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-D-prolinol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N-Boc-D-prolinol, a pivotal chiral building block in contemporary organic synthesis and pharmaceutical development. This document details its physicochemical characteristics, spectroscopic data, and structural information. Furthermore, it outlines a standard experimental protocol for its synthesis and its application in solid-phase peptide synthesis, supported by workflow diagrams generated using Graphviz to facilitate understanding.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name (2R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, is a white to off-white crystalline solid.[1] Its chemical stability and solubility in a range of organic solvents make it a versatile reagent in various synthetic applications. The presence of the tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen allows for controlled reactions at other functional sites.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [2] |

| Molecular Weight | 201.26 g/mol | [3] |

| Melting Point | 59-64 °C | [1][4] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in methanol (B129727) and chloroform. Water solubility is >30.2 µg/mL at pH 7.4. | [1][5] |

| Optical Rotation | [α]²⁵/D +54 ± 2° (c=1 in MeOH) | [2] |

| [α]/D +49° (c=1.3 in CHCl₃) | [1] |

Chemical Structure and Identification

The structural identity of this compound is well-defined by various spectroscopic and chemical naming conventions.

Structural Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | (2R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1CO | [3] |

| InChIKey | BFFLLBPMZCIGRM-MRVPVSSYSA-N | [3] |

| CAS Number | 83435-58-9 | [2] |

| Synonyms | N-(tert-Butoxycarbonyl)-D-prolinol, (R)-(+)-1-Boc-2-pyrrolidinemethanol, Boc-D-prolinol | [1][3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use are crucial for reproducible research.

Synthesis of this compound from D-Prolinol

This protocol describes the protection of the secondary amine of D-prolinol using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

-

(R)-2-(hydroxymethyl)pyrrolidine (D-Prolinol)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1 M aqueous sodium hydroxide (B78521) solution (NaOH)

-

Distilled water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve (R)-2-(hydroxymethyl)pyrrolidine (1 equivalent) in dichloromethane.

-

Add 1 M aqueous sodium hydroxide solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Separate the organic and aqueous layers.

-

Wash the organic layer twice with distilled water.

-

Extract the aqueous layer with dichloromethane.

-

Combine all organic layers and dry with anhydrous magnesium sulfate.

-

Remove the solvent by concentration under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from hexane to yield (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.[5]

Reactivity and Applications

This compound is a versatile chiral building block primarily utilized in two key areas: as a precursor for chiral ligands and catalysts, and in solid-phase peptide synthesis (SPPS).[6][7] The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, a key feature for its application in multi-step syntheses.[8]

Role in Asymmetric Synthesis

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of various chiral ligands and organocatalysts. These are instrumental in controlling the stereochemical outcome of reactions such as aldol (B89426) reactions, Mannich reactions, and Michael additions.[6]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is used to incorporate D-proline into peptide chains via the Boc-SPPS methodology. The incorporation of D-amino acids can significantly enhance the proteolytic stability and influence the conformation of peptides, which is advantageous for the development of peptide-based therapeutics.[7]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

References

- 1. Aminoalcohols and Derivatives|Piperidine and Derivatives|Raw material medicine|Other derivatives--Jinan Welt Chem Co.,Ltd. [weltchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-(tert-Butoxycarbonyl)-D-prolinol | C10H19NO3 | CID 688279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-D-prolinol | 83435-58-9 [chemicalbook.com]

- 5. N-Boc- L -prolinol 98 69610-40-8 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of (R)-(+)-1-Boc-2-pyrrolidinemethanol

(R)-(+)-1-Boc-2-pyrrolidinemethanol , also known as N-t-Boc-D-prolinol, is a valuable chiral building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other complex molecules. Its pyrrolidine (B122466) core and protected alcohol functionality make it a versatile intermediate. This guide provides a comprehensive overview of its synthesis, focusing on the most common and efficient methodologies suitable for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-(+)-1-Boc-2-pyrrolidinemethanol is presented in the table below.

| Property | Value | Reference |

| CAS Number | 83435-58-9 | [1] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 60-64 °C | |

| Optical Activity | [α]²³/D +50° (c = 1.3 in chloroform) | |

| Assay | ≥98% |

Synthesis Overview

The primary and most direct route to (R)-(+)-1-Boc-2-pyrrolidinemethanol involves the reduction of the corresponding carboxylic acid, (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-D-proline). An alternative, notable asymmetric synthesis begins with the enantioselective deprotonation of N-Boc-pyrrolidine.

Route 1: Reduction of Boc-D-proline

This is the most common laboratory and industrial-scale synthesis method. It involves two main stages: the protection of D-proline with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to the primary alcohol.

Logical Workflow for the Reduction of Boc-D-proline

Caption: Synthesis of (R)-(+)-1-Boc-2-pyrrolidinemethanol via Boc-protection and reduction.

Step 1: Synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-D-proline)

This procedure is adapted from standard Boc-protection protocols for amino acids.

-

Materials: D-proline, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (B78521) or sodium carbonate, and an appropriate solvent system (e.g., water/dioxane or water/THF).[3]

-

Procedure:

-

Dissolve D-proline in an aqueous solution of sodium hydroxide or sodium carbonate with stirring.[3]

-

To this solution, add a solution of di-tert-butyl dicarbonate in a suitable organic solvent (e.g., THF) portion-wise.[3]

-

Maintain the reaction at room temperature and stir until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, wash the mixture with a nonpolar organic solvent (e.g., hexane (B92381) or ether) to remove unreacted (Boc)₂O and other impurities.

-

Acidify the aqueous layer to a pH of approximately 3 with a suitable acid (e.g., citric acid or dilute HCl), which will cause the product to precipitate or allow for extraction.

-

Extract the product with an organic solvent such as ethyl acetate (B1210297).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-proline as a white solid.

-

| Parameter | Value | Reference |

| Starting Material | D-proline | [4] |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [3] |

| Typical Yield | High | [3] |

| Product | Boc-D-proline | [4] |

| Melting Point | 134-137 °C | |

| Optical Activity | [α]²²/D +60° (c = 2 in acetic acid) |

Step 2: Reduction of Boc-D-proline to (R)-(+)-1-Boc-2-pyrrolidinemethanol

-

Materials: Boc-D-proline, a reducing agent (e.g., borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄)), and an anhydrous etheral solvent (e.g., THF).

-

Procedure (using BH₃·THF):

-

Dissolve Boc-D-proline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of BH₃·THF (typically 1 M in THF) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow, dropwise addition of methanol (B129727) at 0 °C.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (R)-(+)-1-Boc-2-pyrrolidinemethanol as a white solid.

-

Route 2: Asymmetric Synthesis from N-Boc-pyrrolidine

An elegant alternative approach involves the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral ligand, followed by reaction with an electrophile. This method is particularly useful for generating derivatives but can also be adapted for the synthesis of the parent alcohol. The example below details the synthesis of a precursor that can be converted to the target molecule.

Logical Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis route to a chiral pyrrolidine derivative.

This protocol is based on the synthesis of (R)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine as described in Organic Syntheses.[5]

-

Materials: (-)-sparteine, N-Boc-pyrrolidine, anhydrous diethyl ether, sec-butyllithium in cyclohexane, and benzophenone.[5]

-

Procedure:

-

In an oven-dried, three-necked flask under an inert atmosphere, charge (-)-sparteine, N-Boc-pyrrolidine, and anhydrous diethyl ether.[5][6]

-

Cool the solution to approximately -70 °C using a dry ice/acetone bath.[5][6]

-

Add sec-butyllithium dropwise over a period of 35 minutes, maintaining the low temperature.[5][6]

-

Add a solution of benzophenone in anhydrous ether dropwise over 1.25 hours.[5]

-

Maintain the reaction at -70 °C for an additional 2 hours before quenching.

-

The reaction is quenched, and the product is worked up through extraction and purified by recrystallization.[5]

-

| Parameter | Value | Reference |

| Starting Material | N-Boc-pyrrolidine | [5] |

| Chiral Ligand | (-)-Sparteine | [5] |

| Base | sec-Butyllithium | [5] |

| Electrophile | Benzophenone | [5] |

| Yield | 73-74% (of the diphenyl derivative) | [5] |

| Enantiomeric Excess | >99.5% | [5] |

This detailed guide provides the necessary information for the successful synthesis of (R)-(+)-1-Boc-2-pyrrolidinemethanol, catering to the needs of professionals in chemical research and development. The choice of synthetic route will depend on the availability of starting materials, scale, and desired purity.

References

- 1. scbt.com [scbt.com]

- 2. N-Boc- L -prolinol 98 69610-40-8 [sigmaaldrich.com]

- 3. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 4. (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 688022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]

An In-depth Technical Guide to N-Boc-D-prolinol (CAS: 83435-58-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-D-prolinol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role in asymmetric synthesis and as a precursor for pharmacologically active molecules.

Core Compound Properties

This compound, systematically named (R)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol, is a protected derivative of the amino acid D-prolinol. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reactions at the hydroxyl group, making it a versatile intermediate in multi-step syntheses.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 83435-58-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [2] |

| Molecular Weight | 201.26 g/mol | [2] |

| Appearance | White to off-white or beige crystalline powder/solid | [1] |

| Melting Point | 58.0 to 63.0 °C | [1] |

| Optical Rotation | [α]²³/D +50° to +57° (c=1.3 to 5 in Chloroform or Methanol) | [1][2] |

| Solubility | Soluble in methanol (B129727) and chloroform. | [1][2] |

| Purity | >98.0% | [1] |

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | Dust mask type N95 (US) |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection | Eyeshields |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water | Gloves |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, N-Boc-D-proline. The general strategy involves the reduction of the carboxylic acid or its ester derivative.

Protocol 1: Synthesis of the Precursor N-Boc-D-proline

The synthesis of the precursor, N-Boc-D-proline, is a foundational step. This procedure involves the protection of the secondary amine of D-proline using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

-

D-proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH) or Triethylamine (TEA)

-

Dichloromethane (DCM) or a suitable solvent mixture

-

Water

-

Hydrochloric acid (HCl) or citric acid for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve D-proline in an aqueous basic solution (e.g., NaOH in water) or suspend it in an organic solvent like DCM with a base such as triethylamine. The base deprotonates the amine, enhancing its nucleophilicity.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the chosen solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous workup. If the reaction was conducted in an organic solvent, wash the mixture with water.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., cold 1M HCl or citric acid solution). This step protonates the carboxylate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-proline, typically as a white solid.

Caption: Workflow for the Synthesis of N-Boc-D-proline.

Protocol 2: Synthesis of this compound via Reduction

The reduction of the carboxylic acid of N-Boc-D-proline to a primary alcohol yields this compound. This is a standard transformation in organic synthesis.

Materials:

-

N-Boc-D-proline

-

Reducing agent (e.g., Borane-tetrahydrofuran complex (BH₃·THF) or via an ester intermediate with Lithium aluminum hydride (LiAlH₄))

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aqueous workup solutions (e.g., water, saturated ammonium (B1175870) chloride, or Rochelle's salt solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-D-proline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., BH₃·THF solution) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of water or an appropriate quenching solution.

-

Perform an aqueous workup. This may involve adding a saturated solution of ammonium chloride or Rochelle's salt.

-

Extract the product into an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Applications in Drug Development and Asymmetric Synthesis

This compound is a valuable chiral building block due to its defined stereochemistry and the versatility of its functional groups.

Chiral Auxiliary and Catalyst Synthesis

This compound and its precursor are instrumental in the synthesis of chiral ligands and organocatalysts. These are crucial for controlling the stereochemical outcome of reactions, a vital aspect in the synthesis of enantiomerically pure pharmaceuticals.

Example Application: Synthesis of a D-prolinamide Catalyst

This protocol describes the synthesis of a D-prolinamide catalyst, which can be used in asymmetric reactions like aldol (B89426) or Michael additions.

Procedure:

-

Amide Coupling: Dissolve N-Boc-D-proline, a chiral primary or secondary amine, and a coupling agent like 1-Hydroxybenzotriazole (HOBt) in an anhydrous solvent (e.g., DCM or DMF) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add a carbodiimide (B86325) coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with acidic and basic aqueous solutions, followed by brine. Dry the organic layer and concentrate. Purify the N-Boc-prolinamide intermediate by column chromatography.

-

Boc Deprotection: Dissolve the purified N-Boc-prolinamide in DCM and treat with an excess of a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc group.

-

After the reaction is complete, remove the solvent and excess acid under reduced pressure to yield the final D-prolinamide catalyst, often as a salt.

Caption: Synthesis of a D-prolinamide Organocatalyst.

Peptide Synthesis

The precursor, N-Boc-D-proline, is widely used in Boc-based Solid-Phase Peptide Synthesis (SPPS). The incorporation of a D-amino acid like D-proline can enhance the proteolytic stability and influence the conformation of synthetic peptides, which is beneficial for developing peptide-based drugs.

General Workflow for Incorporating N-Boc-D-proline in SPPS:

-

Resin Preparation: A suitable resin (e.g., Merrifield or PAM for C-terminal acids, MBHA for C-terminal amides) is swelled in an appropriate solvent like DCM.

-

Deprotection: The N-terminal Boc group of the growing peptide chain on the resin is removed using a solution of TFA in DCM.

-

Neutralization: The resulting ammonium salt is neutralized to a free amine with a hindered base like DIEA.

-

Coupling: N-Boc-D-proline is pre-activated with a coupling agent (e.g., HBTU/DIEA or DCC/HOBt) and then added to the resin to form a new peptide bond.

-

Wash: The resin is thoroughly washed to remove excess reagents and byproducts.

-

This cycle is repeated to elongate the peptide chain.

-

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid like anhydrous HF.

Caption: Boc-SPPS Cycle for Peptide Elongation.

Conclusion

This compound (CAS: 83435-58-9) and its immediate precursor, N-Boc-D-proline, are indispensable chiral building blocks in the synthesis of complex organic molecules. Their well-defined stereochemistry and the versatility afforded by the Boc protecting group make them crucial for the development of enantiomerically pure pharmaceuticals, including peptide-based drugs and small molecules synthesized via asymmetric catalysis. The protocols and data presented in this guide underscore the significance of this compound and its derivatives in advancing research and development in the pharmaceutical and chemical industries.

References

physical and chemical properties of N-Boc-D-prolinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-prolinol, with the CAS number 83435-58-9, is a chiral amino alcohol derivative that serves as a versatile and valuable building block in modern organic synthesis.[1][2] Its structure combines the rigidity of the proline ring with the synthetic utility of a Boc-protected amine and a primary alcohol. This unique combination makes it a key intermediate in the synthesis of a wide range of pharmaceuticals and complex molecules, particularly in the development of chiral ligands and catalysts for asymmetric synthesis.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key applications.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Name | (R)-(+)-1-Boc-2-pyrrolidinemethanol | [1] |

| Synonyms | N-(tert-Butoxycarbonyl)-D-prolinol, (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | [4] |

| CAS Number | 83435-58-9 | [1][2][4] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][4] |

| Molecular Weight | 201.26 g/mol | [1][4] |

| Appearance | White crystalline powder | [1][2] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Melting Point | 59-62 °C | [1] | |

| Optical Rotation | +49° to +54° | c=1.3 to 5 in CHCl₃ or MeOH | [1][2] |

| Solubility | Soluble in methanol (B129727) and chloroform (B151607). | [1][5] | |

| Storage Temperature | 0-8 °C, keep in a dark and dry place. | [1][2] |

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), proline ring protons (multiplets), and the hydroxymethyl protons. Due to hindered rotation around the N-Boc amide bond, some proton signals may appear as two distinct sets of peaks, representing the cis and trans rotamers. |

| ¹³C NMR | Signals for the tert-butyl carbons (~28 ppm and ~80 ppm for the quaternary carbon), proline ring carbons, and the hydroxymethyl carbon. |

| Infrared (IR) | Broad absorption for the O-H stretch (~3400 cm⁻¹), strong C=O stretching band for the urethane (B1682113) carbonyl (~1670 cm⁻¹), and C-H stretching bands. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 202.14, and characteristic fragmentation patterns including the loss of the tert-butyl group or the Boc group. |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes the synthesis of this compound from D-prolinol.

Materials:

-

D-prolinol

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1 M aqueous sodium hydroxide (B78521) solution (NaOH)

-

Distilled water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve D-prolinol in a mixture of dichloromethane and 1 M aqueous sodium hydroxide solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Separate the organic and aqueous layers.

-

Wash the organic layer with distilled water.

-

Extract the aqueous layer with dichloromethane.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from hexane to yield this compound as a white solid.[5]

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (59-62 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[4][6]

Optical Rotation Measurement

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

Sodium lamp (589 nm)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform or methanol) in a volumetric flask to prepare a solution of known concentration (c, in g/mL).

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Calibrate the instrument with a blank (the pure solvent).

-

Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where l is the path length of the cell in decimeters.[7][8]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H spectrum, setting the appropriate spectral width and number of scans.

-

Process the data by applying a Fourier transform, phasing, and baseline correction.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1][9]

-

Process the ¹³C spectrum similarly to the ¹H spectrum.

FT-IR Spectroscopy

Procedure (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum.[10]

Mass Spectrometry (Electron Ionization - EI)

Procedure:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.[11][12]

Visualizations

The following diagrams illustrate the synthesis and a general purification workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: General recrystallization workflow for purification.

Safety and Handling

This compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[13]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands and exposed skin thoroughly after handling.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is recommended.[6][13]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[13] Keep in a cool, dark, and dry place.[1][2]

First Aid Measures:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[13]

-

Skin Contact: Wash with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Applications in Research and Drug Development

This compound is a critical chiral building block with numerous applications:

-

Peptide Synthesis: It serves as a precursor for the synthesis of non-standard amino acids and as a component in peptide-based drugs.[2]

-

Chiral Auxiliaries and Catalysts: The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of chiral ligands and organocatalysts used in asymmetric reactions.[2] This is crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry.

-

Drug Discovery: Its rigid cyclic structure can be incorporated into drug candidates to enhance their binding affinity, selectivity, and pharmacokinetic properties.[2] It has been used in the synthesis of novel nicotinic acetylcholine (B1216132) receptor ligands with cognition-enhancing properties.[6]

Conclusion

This compound is a foundational chiral building block with well-defined physical, chemical, and spectroscopic properties. Its utility in asymmetric synthesis, particularly for the development of novel therapeutics, makes it an indispensable tool for researchers and professionals in the fields of organic chemistry and drug discovery. The protocols and data presented in this guide provide a comprehensive resource for the safe and effective use of this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pennwest.edu [pennwest.edu]

- 3. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. benchchem.com [benchchem.com]

A Technical Guide to N-Boc-D-prolinol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

N-(tert-Butoxycarbonyl)-D-prolinol, commonly abbreviated as N-Boc-D-prolinol, is a chiral amino alcohol that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its defined stereochemistry and the presence of the Boc protecting group make it a versatile precursor for the synthesis of a wide range of complex molecules, including chiral ligands, catalysts, and pharmaceutical agents. This guide provides an in-depth overview of its core properties, a representative synthetic protocol, and its applications in research and development.

Core Properties and Quantitative Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its use in quantitative synthetic work and for its characterization.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 59-64 °C | [2][3] |

| CAS Number | 83435-58-9 | [1][2] |

| IUPAC Name | tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | [1] |

Synthesis of this compound: A Representative Workflow

This compound is typically synthesized via the reduction of its corresponding carboxylic acid, N-Boc-D-proline. This transformation is a standard procedure in organic chemistry, often employing hydride-based reducing agents. The general workflow involves the activation of the carboxylic acid followed by reduction to the primary alcohol.

Below is a logical diagram illustrating the synthetic pathway from the parent amino acid, D-proline, to the final product, this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound. Below is a representative protocol for the synthesis of the related N-Boc-L-prolinal from N-Boc-L-prolinol, illustrating a common transformation (oxidation) this class of molecules undergoes. The synthesis of this compound would typically involve the reduction of N-Boc-D-proline.

Protocol: Swern Oxidation of N-Boc-L-prolinol to N-Boc-L-prolinal

This protocol details the oxidation of the alcohol to an aldehyde, a common subsequent step in synthetic pathways involving N-Boc-prolinol. The procedure can be adapted for the D-enantiomer.

Materials:

-

N-Boc-L-prolinol (5.08 g, 25.2 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO) (5.86 mL, 75.8 mmol)

-

Oxalyl chloride (4.40 mL, 50.4 mmol)

-

Triethylamine (B128534) (14.1 mL, 100 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (170 mL total)

-

Water

Procedure:

-

A solution of DMSO in 120 mL of CH₂Cl₂ is cooled to -78 °C in a dry ice/acetone bath.

-

Oxalyl chloride is added dropwise to the stirred solution. The mixture is stirred for an additional 10 minutes.

-

A solution of N-Boc-L-prolinol in 50 mL of CH₂Cl₂ is added dropwise to the reaction mixture.

-

The solution is stirred for 20 minutes at -78 °C, after which triethylamine is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and is stirred for an additional 30 minutes.

-

The reaction is quenched by the addition of 50 mL of water.

-

The organic layer is separated, and the aqueous layer is extracted twice with 100 mL portions of CH₂Cl₂.

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product as an oil.

-

The crude oil is purified by silica (B1680970) gel chromatography using a 25% ethyl acetate (B1210297) in hexanes eluent to afford the final product, N-Boc-L-prolinal, as a light yellow oil.

Applications in Research and Drug Development

This compound is a valuable chiral precursor with broad applications:

-

Asymmetric Catalysis: It is a precursor for the synthesis of chiral ligands and organocatalysts, such as those used in asymmetric reductions, aldol (B89426) reactions, and Michael additions.

-

Pharmaceutical Synthesis: It serves as a key building block for novel therapeutic agents. For instance, it has been used in the synthesis of nicotinic acetylcholine (B1216132) receptor ligands with potential cognition-enhancing properties and in the preparation of compounds for treating central nervous system (CNS) disorders.[3]

-

Chiral Building Block: Its defined stereocenter is incorporated into complex molecules, providing stereochemical control which is critical for biological activity in drug development. It is used to synthesize specialized molecules like chiral β-amino sulfides and β-amino thiols.

References

Navigating the Solubility Landscape of N-Boc-D-prolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Boc-D-prolinol in various organic solvents. Understanding the solubility of this critical chiral building block is paramount for its effective use in the synthesis of pharmaceuticals and other complex organic molecules. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and visualizations to elucidate key concepts and workflows.

This compound, also known as (R)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol, is a protected form of D-prolinol. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group significantly influences its physical properties, including its solubility profile. While quantitative solubility data for this compound is not extensively published, the solubility of its enantiomer, N-Boc-L-prolinol, in achiral solvents is expected to be identical. Furthermore, the solubility trends of the closely related compound, N-Boc-L-proline, can provide valuable insights.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for N-Boc-prolinol and related compounds. It is important to note that much of the quantitative data available is for the corresponding carboxylic acid, N-Boc-L-proline. While not identical, this data serves as a strong proxy for the solubility behavior of this compound, particularly concerning solvent polarity trends.

Table 1: Quantitative Solubility of N-Boc-L-proline in Various Solvents at Room Temperature

| Solvent | Abbreviation | Approximate Solubility (mg/mL) |

| Dimethyl Sulfoxide | DMSO | ~200 |

| Dimethylformamide | DMF | ~20 |

| Ethanol | EtOH | ~15 |

| Water (buffered, pH 7.2, with 1:6 DMF) | - | ~0.14 |

Data sourced from Cayman Chemical product information for N-Boc-L-proline.

Table 2: Qualitative Solubility of this compound and N-Boc-L-prolinol

| Compound | Solvent | Solubility | Source |

| This compound | Water | Insoluble | ChemicalBook |

| This compound | Chloroform | Slightly Soluble | ChemicalBook |

| This compound | Methanol | Slightly Soluble | ChemicalBook |

| N-Boc-L-prolinol | Water | Insoluble | ChemicalBook[1] |

| N-Boc-L-prolinol | Chloroform | Slightly Soluble | ChemicalBook[1] |

| N-Boc-L-prolinol | Methanol | Slightly Soluble | ChemicalBook[1] |

Table 3: Solubility Order of Boc-L-proline in Pure Solvents

Acetonitrile < Isobutanol < Ethyl Acetate ≈ sec-Butanol < n-Butanol < 1,4-Dioxane < Isopropanol < n-Propanol < Ethanol < Methanol < Acetone < Water[2][3]

This trend, reported for Boc-L-proline, suggests that while generally more soluble in polar protic and aprotic solvents, the interplay of hydrogen bonding and molecular structure creates a nuanced solubility profile. The anomalous position of water in this list from the cited study should be considered with caution, as other sources report N-Boc-prolinol as insoluble in water.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following established methods are recommended.

Gravimetric Method

This classic and reliable method involves preparing a saturated solution and determining the mass of the dissolved solute.[4][5][6]

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. An excess of solid should be visible.

-

Seal the vial tightly and place it in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure excess solid remains.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand at the set temperature for a few hours to let the undissolved solid settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 60-64°C is recommended).

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

-

Express the solubility in the desired units (e.g., mg/mL, g/100 g of solvent).

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and is particularly useful for determining the solubility of poorly soluble compounds.

Materials:

-

This compound

-

Solvent of interest

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (Step 1).

-

-

Sample Analysis:

-

After reaching equilibrium, filter the saturated solution using a syringe filter.

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualizing Solubility Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound solubility.

Caption: A flowchart of the general experimental workflow for determining the solubility of this compound.

Caption: A diagram illustrating the interplay of solute and solvent properties that determine the solubility of this compound.

References

A Technical Guide to N-Boc-D-prolinol: Commercial Availability, Physicochemical Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-prolinol, a chiral amino alcohol derived from the non-proteinogenic amino acid D-proline, is a versatile and valuable building block in modern organic synthesis. Its rigid pyrrolidine (B122466) scaffold, coupled with the presence of a primary alcohol and a protected amine, makes it an important starting material for the synthesis of a wide array of chiral ligands, catalysts, and pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) protecting group ensures stability under various reaction conditions and allows for selective deprotection, a key feature in multi-step synthetic strategies. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic applications of this compound, complete with detailed experimental protocols and relevant biological context.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in high purity, suitable for use in sensitive synthetic applications. The following table summarizes the availability from major suppliers.

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | ≥98% | 1 g, 5 g, 25 g | 83435-58-9 |

| CP Lab Safety | min 98% | 100 g | 83435-58-9[1] |

| Chem-Impex | ≥98% (HPLC) | 1 g, 5 g, 10 g, 25 g | 83435-58-9[2] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1 g, 5 g, 25 g | 83435-58-9[3] |

| BLDpharm | 97% | Bulk inquiries | 83435-58-9[4] |

| Fisher Scientific | 98+% | Varies by manufacturer | 83435-58-9 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₃[1][2] |

| Molecular Weight | 201.26 g/mol [1] |

| Appearance | White to off-white crystalline powder or solid[2] |

| Melting Point | 60-64 °C[5] |

| Optical Rotation | [α]²³/D +50° (c = 1.3 in chloroform)[5] |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents.[5] Sparingly soluble in water. |

| Stability | Stable under normal conditions.[6] Moisture sensitive.[3] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[6] Recommended storage at <15°C in a cool and dark place under inert gas.[3] |

Synthetic Applications and Experimental Protocols

This compound is a key starting material in a variety of synthetic transformations, primarily leveraging its chiral backbone and the reactivity of its hydroxyl group.

Synthesis of Chiral Ligands and Organocatalysts

The pyrrolidine moiety of this compound is a privileged scaffold for the development of chiral ligands and organocatalysts used in asymmetric synthesis. These catalysts are instrumental in controlling the stereochemical outcome of reactions such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial chiral building block in the synthesis of complex pharmaceutical agents. A notable example is its use in the kilogram-scale synthesis of Pyrotinib (B611990), a pan-ErbB receptor tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[3]

A common and synthetically useful transformation of this compound is the conversion of the primary alcohol to an azide (B81097). This can be achieved via a two-step process involving mesylation followed by nucleophilic substitution, or more directly through a Mitsunobu reaction. The resulting azido (B1232118) derivative is a versatile intermediate for the introduction of an amine functionality or for use in click chemistry.

Method: Mitsunobu Reaction

This protocol describes the direct conversion of the hydroxyl group to an azide using hydrazoic acid under Mitsunobu conditions.

Reagents and Equipment:

-

This compound

-

Triphenylphosphine (B44618) (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

A solution of hydrazoic acid (HN₃) in a suitable solvent (e.g., toluene (B28343) or benzene) - Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for work-up and purification.

Procedure:

-

To a stirred solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of DEAD or DIAD (1.5 eq) in THF dropwise.

-

After stirring for 15-20 minutes at 0 °C, a solution of hydrazoic acid (2.0-3.0 eq) in the chosen solvent is added dropwise, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (R)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate.

Biological Context: The ErbB Signaling Pathway

The end-product of a synthetic route starting from this compound, Pyrotinib, is a testament to the importance of this chiral building block in drug development. Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets multiple members of the ErbB family of receptors (EGFR/ErbB1, HER2/ErbB2, and HER4/ErbB4).[7][8]

The ErbB signaling network plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][9] Dysregulation of this pathway, often through receptor overexpression or mutation, is a hallmark of many cancers, including breast, lung, and gastric cancers.

Experimental and Synthetic Workflow Diagrams

The following diagrams illustrate the logical flow of a typical synthetic application of this compound and a general workflow for evaluating the biological activity of a synthesized compound.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for researchers in organic synthesis and drug development. Its well-defined stereochemistry and versatile functional groups allow for the efficient construction of complex chiral molecules. The successful application of this compound in the synthesis of targeted cancer therapeutics like Pyrotinib underscores its significance in medicinal chemistry. The experimental protocols and biological context provided in this guide aim to facilitate its effective use in the laboratory and inspire further innovation in the development of novel chiral compounds.

References

- 1. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 3. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ErbB signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrotinib treatment on HER2-positive gastric cancer cells promotes the released exosomes to enhance endothelial cell progression, which can be counteracted by apatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and complex pharmaceutical agents. Its widespread adoption is a testament to its unique stability profile and, most critically, its facile and clean removal under mild acidic conditions. This guide provides a comprehensive technical overview of the N-Boc group, detailing its fundamental chemical principles, mechanisms of application and cleavage, detailed experimental protocols, and quantitative data to support its strategic implementation in research and development.

Core Chemical Features and Stability

The Boc group, chemically a tert-butyl carbamate (B1207046), is introduced to protect primary and secondary amines from unwanted reactions.[1][2] Its steric bulk and electronic properties render the protected amine significantly less nucleophilic and basic. A key feature of the Boc group is its remarkable stability under a wide range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[3] This stability makes it an excellent "orthogonal" partner to other protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[3][4]

The defining characteristic of the Boc group is its lability under acidic conditions. This selective removal is the foundation of its strategic use in multi-step synthesis, allowing for the deprotection of the amine without affecting other acid-stable protecting groups.[3]

Introduction of the N-Boc Group: Protection of Amines

The most common and efficient method for the introduction of the N-Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of N-Boc Protection

The lone pair of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[7][8] This intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into the stable products of carbon dioxide gas and a tert-butoxide anion. The tert-butoxide then deprotonates the positively charged amine, yielding the N-Boc protected amine.[7][9] While the reaction can proceed without an external base, bases like triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) are often used to neutralize the protonated amine and accelerate the reaction.[3][9]

Experimental Protocol: General N-Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)[5]

-

Solvent (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Dioxane/Water)[5][6]

-

Base (optional, e.g., Triethylamine (TEA), Sodium Hydroxide (NaOH))[6][9]

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[5]

Procedure:

-

Dissolve the primary amine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.[5]

-

If using a base, add it to the solution. For aqueous conditions, a base like NaOH is common.[6] For anhydrous conditions, TEA can be used.[9]

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq) to the stirred solution. The addition can often be done in one portion.[5]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[10]

-

Upon completion, if using an organic solvent, proceed to the workup. If in an aqueous mixture, extract the product with an organic solvent (e.g., ethyl acetate).[5]

-

Wash the organic layer with water and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine.[5]

-

Purify the crude product by column chromatography if necessary.[5]

Quantitative Data: N-Boc Protection of Various Amines

| Amine Substrate | Reagent | Base | Solvent | Time | Yield (%) | Reference |

| Benzylamine | Boc₂O | NaOH | Water/Acetone | 10 min | High Yield | [6] |

| Cyclohexylamine | Boc₂O | Et₃N | CH₂Cl₂ | 1 h | 100 | [6] |

| Aniline | Boc₂O | DMAP (cat.) | THF | - | High Yield | [6] |

| Glycine methyl ester | Boc₂O | Et₃N | Dioxane/Water | 2 h | - | [6] |

| Piperidine | Boc₂O | Et₃N | CH₂Cl₂ | 1 h | 100 | [6] |

Removal of the N-Boc Group: Deprotection

The removal of the Boc group is typically achieved under acidic conditions, which proceed via the formation of a stable tert-butyl cation.[3] This cation can then be trapped by a nucleophile or eliminate a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[3][9]

Mechanism of Acid-Catalyzed N-Boc Deprotection

The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA).[7][9] This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously loses carbon dioxide to yield the deprotected amine.[3][7]

Experimental Protocols: N-Boc Deprotection

Materials:

-

N-Boc protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

-

Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

-

Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a base.

Materials:

-

N-Boc protected amine (1.0 eq)

-

4M solution of HCl in 1,4-dioxane

-

Suitable solvent (e.g., minimal amount for dissolution)

Procedure:

-

Dissolve the N-Boc protected amine (1.0 eq) in a minimal amount of a suitable solvent.

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[10]

-

Monitor the reaction by TLC or LC-MS.[10]

-

Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a solvent like diethyl ether.[10]

Quantitative Data: N-Boc Deprotection Conditions

| Deprotection Reagent | Solvent | Typical Time | Comments | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - 3 h | Common, highly efficient method. | |

| 4M HCl | 1,4-Dioxane | 1 - 4 h | Standard method, product often precipitates as HCl salt.[10] | [10] |

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | - | Milder, environmentally benign alternative.[11][12] | [11][12] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | up to 3 days | Lewis acid condition, useful for sensitive substrates.[10] | [10] |

| Oxalyl Chloride | Methanol | 1 - 4 h | Mild, non-acidic alternative.[13] | [13] |

| Heat (Thermal) | Water or TFE | Variable | "Green" chemistry approach, no acid required.[10] | [10] |

Orthogonal Strategies in Synthesis

The true synthetic power of the Boc group is realized in orthogonal protection strategies, where multiple protecting groups are used to mask different functional groups, and each can be removed selectively in any order.[4][14] The acid-lability of Boc makes it an ideal orthogonal partner for base-labile groups like Fmoc and groups removed by hydrogenolysis like Cbz.[3][4]

This orthogonality is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[15][16] In Boc-based SPPS, the N-terminal amine of the growing peptide chain is protected with a Boc group, which is removed at each cycle with TFA. The side chains of the amino acids are protected with groups that are stable to TFA but are cleaved in the final step by a stronger acid like hydrogen fluoride (B91410) (HF).[15]

Spectroscopic Characterization

Monitoring the introduction and removal of the Boc group is crucial for reaction optimization and quality control. NMR and IR spectroscopy are powerful tools for this purpose.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most characteristic signal for the Boc group is a sharp singlet integrating to nine protons, typically appearing in the upfield region of the spectrum around 1.4-1.5 ppm.[17][18]

-

¹³C NMR: The Boc group exhibits three characteristic signals: the quaternary carbon of the tert-butyl group at approximately 80 ppm, the methyl carbons at around 28 ppm, and the carbonyl carbon of the carbamate at about 153 ppm.[17][18]

Infrared (IR) Spectroscopy

The presence of the Boc group can be confirmed by a strong carbonyl (C=O) stretching absorption band in the region of 1690-1712 cm⁻¹.[1][19] The N-H stretch of the protected amine is also observable.

Experimental Protocol: Spectroscopic Analysis

Sample Preparation (NMR):

-

Dissolve 5-10 mg of the Boc-protected amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[17][18]

Instrument Setup (NMR):

-

Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[17]

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[17]

-

For ¹³C NMR, a 90-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are generally required.[17]

Sample Preparation (IR):

-

For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.[17][18]

-

For solid samples, a KBr pellet can be prepared, or the sample can be analyzed using an ATR accessory.[18]

Instrument Setup (IR):

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[17][18]

-

A background spectrum should be recorded and subtracted from the sample spectrum.[17]

Conclusion

The N-Boc protecting group remains an indispensable tool in modern organic synthesis due to its well-defined stability profile and predictable reactivity. Its robustness towards a wide array of reagents, coupled with its clean and facile removal under mild acidic conditions, provides chemists with a reliable and versatile option for amine protection. A thorough understanding of its chemical properties, the mechanisms of its application and removal, and its strategic use in orthogonal protection schemes is essential for researchers, scientists, and drug development professionals aiming to design and execute efficient and elegant synthetic routes to complex molecules.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. fiveable.me [fiveable.me]

- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. scispace.com [scispace.com]

Methodological & Application

Synthesis of N-Boc-D-prolinol from D-proline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of N-Boc-D-prolinol, a valuable chiral building block in organic synthesis and pharmaceutical development. The protocol details a two-step process starting from the readily available amino acid D-proline. The first step involves the protection of the secondary amine of D-proline with a tert-butoxycarbonyl (Boc) group. The subsequent step is the reduction of the carboxylic acid functionality of N-Boc-D-proline to the corresponding primary alcohol, yielding this compound. This protocol is designed to be a reliable resource for researchers requiring high-purity this compound for their synthetic endeavors.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis, based on typical literature values.

| Step | Reaction | Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) | Purity (%) |

| 1 | Boc Protection | D-proline, Di-tert-butyl dicarbonate (B1257347), Sodium bicarbonate | Dioxane/Water | 12-16 hours | 0-25 | 85-95 | >98 |

| 2 | Reduction | N-Boc-D-proline, Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | 2-4 hours | 0-25 | 70-85 | >97 |

Experimental Protocols

Step 1: Synthesis of N-tert-butoxycarbonyl-(D)-proline (N-Boc-D-proline)

This protocol describes the protection of the secondary amine of D-proline using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

D-proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of D-proline (1 equivalent) in a mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents). Stir the mixture at room temperature for approximately 30 minutes.[1]

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.2 equivalents) to the cooled reaction mixture. Continue stirring at 0-5 °C for 1 hour.[1]

-

Gradually warm the reaction mixture to room temperature and continue stirring overnight (12-16 hours).[1]

-

After the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

-

Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted Boc anhydride.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-proline as a white solid.

Step 2: Synthesis of this compound

This protocol details the reduction of the carboxylic acid of N-Boc-D-proline to a primary alcohol using lithium aluminum hydride (LiAlH₄). Lithium aluminum hydride is a powerful reducing agent that reacts violently with water; therefore, anhydrous conditions are crucial.[2][3][4][5]

Materials:

-

N-Boc-D-proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or a saturated solution of sodium potassium tartrate (Rochelle's salt)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. All glassware must be thoroughly dried before use.

-

In a three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous THF.

-

Cool the LiAlH₄ suspension to 0 °C in an ice bath.

-

Dissolve N-Boc-D-proline (1 equivalent) in anhydrous THF in the dropping funnel.

-

Slowly add the N-Boc-D-proline solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Hydrogen gas will be evolved.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture back to 0 °C in an ice bath.

-